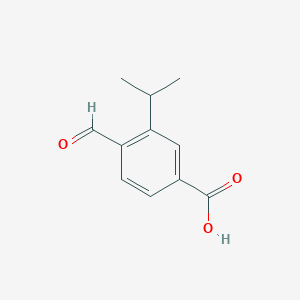

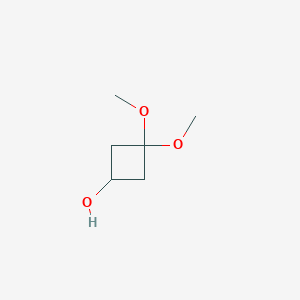

3,3-Dimethoxycyclobutan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

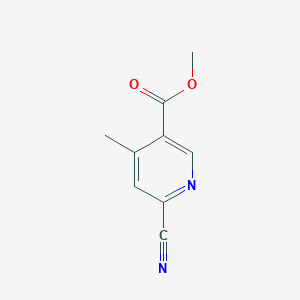

3,3-Dimethoxycyclobutan-1-ol is a cyclic compound with the molecular formula C6H12O3 . It has a molecular weight of 132.16 . The compound is characterized by a cyclobutane ring with two methoxy groups attached to the same carbon atom and a hydroxyl group attached to another carbon atom .

Molecular Structure Analysis

The molecular structure of 3,3-Dimethoxycyclobutan-1-ol is defined by its IUPAC name and InChI code: 1S/C6H12O3/c1-8-6(9-2)3-5(7)4-6/h5,7H,3-4H2,1-2H3 . This indicates that the compound has a cyclobutane core with two methoxy groups (-OCH3) and one hydroxyl group (-OH) attached. The exact three-dimensional structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis

3,3-Dimethoxycyclobutan-1-ol has a molecular weight of 132.16 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Conformationally Locked Nucleosides : The compound was used in multi-step synthesis processes to create conformationally locked nucleosides, showcasing its versatility in complex organic synthesis (Guangyi Wang, 2000) source.

- Photochemical Reactions : Studies include the examination of UV-induced reactions such as thymine dimerization, highlighting the compound's potential in understanding and manipulating DNA-related photochemical processes (W. Schreier et al., 2007) source.

- Dynamic Studies in Plastic Crystalline Phases : The dynamics of similar structural analogs were investigated, revealing insights into molecular motions and phase behavior in solid-state forms (E. Carignani et al., 2018) source.

Molecular Structure and Conformations

- Electron-Diffraction and Computational Studies : The structure and conformations of related cyclobutane derivatives were analyzed, offering a deep understanding of molecular geometry and its impact on chemical reactivity (L. Costello et al., 2015) source.

- Transformation of Cyclobutane Derivatives : Novel transformations of cyclobutane derivatives demonstrate the reactivity and potential applications of these compounds in synthetic organic chemistry (N. Yadav et al., 2008) source.

Anticancer Research

- Improving Anticancer Potency : Research into platinum(II) complexes with derivatives as leaving groups indicates potential pathways to enhance anticancer activity through structural modifications (Jian Zhao et al., 2017) source.

Nonlinear Optical Properties

- Nonlinear Optical Studies : The third-order nonlinear optical properties of azo dyes, involving cyclobutane derivatives, were investigated, showing promising applications in photonics and optoelectronics (M. Sreenath et al., 2018) source.

Photocatalysis and Photodimerization

- Visible Light Photocatalysis : The use of flavin derivatives in visible light photocatalysis for cyclobutane ring formation illustrates the compound's role in energy transfer mechanisms (Viktor Mojr et al., 2015) source.

- Intermolecular Photodimerization : Studies on the intermolecular [2+2] photodimerization of chalcones under visible light highlight the synthetic utility of these reactions in producing cyclobutanes (Tao Lei et al., 2017) source.

Eigenschaften

IUPAC Name |

3,3-dimethoxycyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-8-6(9-2)3-5(7)4-6/h5,7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJAHCCZKKZMMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethoxycyclobutan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6305533.png)